molecular formula C8H7N3 B3086502 1-(吡嗪-2-基)环丙基甲腈 CAS No. 1159734-50-5

1-(吡嗪-2-基)环丙基甲腈

货号 B3086502
CAS 编号: 1159734-50-5
分子量: 145.16 g/mol
InChI 键: GZBMNUXYRRTFGZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(Pyrazin-2-YL)cyclopropanecarbonitrile” is a chemical compound with the molecular formula C8H7N3 . It is a chemical reagent used for research purposes .


Synthesis Analysis

The synthesis of “1-(Pyrazin-2-YL)cyclopropanecarbonitrile” and related compounds has been reported in the literature . For example, one method involves the reaction of 2-fluoropyrazine with cyclopropyl nitrile in the presence of sodium hexamethyldisilazane . Another method involves the reaction of 2-fluoropyrazine with cyclopropyl nitrile in the presence of potassium hexamethylsilazane .

科学研究应用

吡嗪衍生物及其药理作用

吡嗪,包括 "1-(吡嗪-2-基)环丙基甲腈" 等衍生物,以其广泛的药理作用而著称。研究表明,吡嗪衍生物具有多种药理特性,包括抗菌、抗真菌、抗分枝杆菌、抗炎、镇痛、各种类型的抗癌、抗糖尿病、治疗动脉硬化和抗病毒活性。吡嗪衍生物的合成及其应用一直是科学研究的重点,因为它们存在于自然界中且具有显着的药理作用,促使进一步的研究旨在合理化和开发更有效的化合物以用于临床 (Ferreira 和 Kaiser,2012 年)

对细胞色素 P450 同工型的抑制作用

化学抑制剂(包括吡嗪衍生物)的选择性和效力在破译特定细胞色素 P450 (CYP) 同工型参与药物代谢中起着至关重要的作用。对吡嗪衍生物针对不同 CYP 同工型的选择性进行了研究,这对于了解药物-药物相互作用以及开发具有最小副作用的新型治疗剂至关重要 (Khojasteh 等人,2011 年)

六取代吡唑啉的合成和化学

吡唑啉的合成,包括结构独特的六取代变体,由于其在开发新治疗剂中的潜在应用而成为一个感兴趣的领域。热解和自氧化等技术已被探索用于吡唑啉的合成,提供了对具有显着生物活性的化合物创造的见解 (Baumstark 等人,2013 年)

吡唑啉衍生物作为抗癌剂

吡唑啉衍生物因其抗癌特性而被广泛研究。专注于吡唑啉衍生物合成的研究旨在展示其作为有效抗癌剂的潜力,突出了这些化合物在开发癌症治疗新治疗策略中的重要性 (Ray 等人,2022 年)

吡嗪酰胺:一种重要的抗结核剂

吡嗪酰胺,一种与吡嗪衍生物相关的化合物,在结核病的治疗中起着至关重要的作用。其在制药和化学工业中的重要性通过对其化学合成、生物转化制备及其在反应条件、产量和纯度方面的优势的研究得到强调 (Yuguo,2010 年)

未来方向

The future directions for research on “1-(Pyrazin-2-YL)cyclopropanecarbonitrile” and related compounds could involve further studies on their synthesis, chemical reactions, and potential biological activities. For instance, more research could be done to explore their potential as anti-tubercular agents .

属性

IUPAC Name

1-pyrazin-2-ylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-6-8(1-2-8)7-5-10-3-4-11-7/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBMNUXYRRTFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729244
Record name 1-(Pyrazin-2-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159734-50-5
Record name 1-(Pyrazin-2-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (0.386 g, 16.1 mmol) in anhydrous N,N-dimethylformamide (5 mL) was added dropwise a solution of 2-(pyrazin-2-yl)acetonitrile (0.55 g, 4.6 mmol) and 1,2-dibromoethane (2.25 g, 11.9 mmol) in anhydrous N,N-dimethylformamide (8 mL) over a period of 10 min at room temperature. The mixture was stirred for 18 h, then was quenched with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude material was purified via column chromatography (100-200 mesh silica gel, 100% dichloromethane) to afford 1-(pyrazin-2-yl)cyclopropanecarbonitrile (210 mg, 31%).
Quantity
0.386 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-fluoropyrazine (2.0 g, 20.4 mmol, 1 eq) and cyclopropanecarbonitrile (1.5 ml, 20.4 mmol, 1 eq) In a dry flask under an argon atmosphere were dissolved in dry toluene (50 ml). The solution was cooled to 0° C. and potassium bis(trimethylsilyl)amide (0.5 M in toluene, 40.9 ml, 20.45 mmol, 1 eq) was added slowly over 5 min via syringe. The black, opaque reaction mixture was allowed to warm to room temperature and stirred for 4 h. The reaction was diluted with water (200 ml) and ethyl acetate (200 ml), and the layers were separated. The aqueous layer was back extracted with ethyl acetate (2×100 ml). The combined organic layers were dried over Na2SO4, filtered and concentrated to give a black oil. The crude was purified by silica gel (60-120) column chromatography using 20% ethyl acetate in hexane as eluent to give 0.25 g of the product as light a yellow oil. Yield: 0.25 g (8.4%). 1H NMR (400 MHz, CD3OD): δ1.84-1.86 (m, 4H), 8.51-8.55 (q, 2H), 8.89 (s, 1H). LCMS: (ES+) m/z=146.2 (M)+
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
40.9 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrazin-2-YL)cyclopropanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(Pyrazin-2-YL)cyclopropanecarbonitrile
Reactant of Route 3
Reactant of Route 3
1-(Pyrazin-2-YL)cyclopropanecarbonitrile
Reactant of Route 4
Reactant of Route 4
1-(Pyrazin-2-YL)cyclopropanecarbonitrile
Reactant of Route 5
1-(Pyrazin-2-YL)cyclopropanecarbonitrile
Reactant of Route 6
1-(Pyrazin-2-YL)cyclopropanecarbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。